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molecular formula TlOH<br>HOTl B078607 Thallium hydroxide CAS No. 12026-06-1

Thallium hydroxide

Cat. No. B078607
M. Wt: 221.391 g/mol
InChI Key: QGYXCSSUHCHXHB-UHFFFAOYSA-M
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Patent
US04307032

Procedure details

A mixture of 640 g (21.5 mols) of ethanol, 264 g (3.0 mols) of glycol carbonate and 0.1 g of thallium hydroxide is kept at 150° for 2 hours and worked up as in Example 1. A conversion of glycol carbonate to diethyl carbonate of 58% is obtained. The distillation residue is 0.11 g, which corresponds to the amount of catalyst employed; diglycol and triglycol cannot be detected in the distillate.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[CH2:4]1[O:9][C:7](=[O:8])[O:6][CH2:5]1.[OH-].[Tl+]>>[CH2:4]1[O:9][C:7](=[O:8])[O:6][CH2:5]1.[C:7](=[O:8])([O:6][CH2:5][CH3:4])[O:3][CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
640 g
Type
reactant
Smiles
C(C)O
Name
Quantity
264 g
Type
reactant
Smiles
C1COC(=O)O1
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Tl+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1COC(=O)O1
Name
Type
product
Smiles
C(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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